molecular formula C19H22N4O3S B4368362 3-({[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

3-({[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B4368362
M. Wt: 386.5 g/mol
InChI Key: WVJQGHDQABUOBX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid generally involves multi-step organic reactions:

  • Adamantyl Derivative Formation: : The first step involves the creation of an adamantyl derivative, specifically 1-adamantyl. This can be achieved through various chemical reactions, including Friedel-Crafts alkylation.

  • Thiazole Ring Formation: : The thiazole ring can be synthesized through condensation reactions involving appropriate starting materials like α-halocarbonyl compounds and thioamides.

  • Pyrazole Ring Formation: : The pyrazole ring is typically formed via the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds.

  • Coupling Reactions: : These intermediate compounds are then coupled together using peptide coupling reagents, such as EDCI or DCC, under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial-scale production may utilize similar synthetic pathways but optimized for higher yields and efficiency. Techniques such as continuous flow synthesis and catalytic processes may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrazole or thiazole rings, to introduce functional groups like hydroxyl or keto groups.

  • Reduction: : Reduction reactions may target the carboxylic acid or carbonyl functionalities, potentially converting them to alcohols or alkanes.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur, allowing for the introduction or modification of substituents on the thiazole and pyrazole rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reducing Agents: : Common reducing agents are sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution Reagents: : These can range from halogenating agents (Br₂, Cl₂) to various nucleophiles (e.g., amines, alkoxides).

Major Products Formed from These Reactions

Oxidation and reduction reactions will primarily yield hydroxylated or reduced derivatives of the original compound. Substitution reactions will produce various substituted thiazole and pyrazole derivatives, depending on the reagents used.

Scientific Research Applications

The compound has extensive scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential role in biochemical pathways or as a molecular probe.

  • Medicine: : Explored for its therapeutic potential in drug development, especially due to the adamantyl group's known biological activity.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action for this compound can vary depending on its specific application. Generally, it is believed to interact with biological macromolecules such as proteins or enzymes, altering their function. The adamantyl group is known for its ability to enhance membrane permeability, which could facilitate the compound's interaction with intracellular targets.

Comparison with Similar Compounds

Uniqueness and Similar Compounds

  • Uniqueness: : The presence of both adamantyl and thiazole groups in one molecule is relatively unique, offering a combination of rigidity and electronic properties that can be leveraged in various applications.

  • Similar Compounds

    • 4-adamantanone

    • 4-(1-adamantyl)-2-thiazolylamine

    • Pyrazole-4-carboxylic acid derivatives

This multifaceted compound shows a lot of promise across different scientific disciplines due to its unique structure and properties. What's your take on this compound's potential in drug development?

Properties

IUPAC Name

3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-23-8-13(17(25)26)15(22-23)16(24)21-18-20-14(9-27-18)19-5-10-2-11(6-19)4-12(3-10)7-19/h8-12H,2-7H2,1H3,(H,25,26)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJQGHDQABUOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-({[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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3-({[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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3-({[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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3-({[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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3-({[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
3-({[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

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